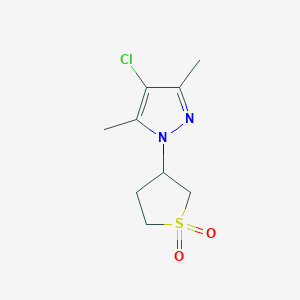
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential use in developing new drugs. This compound is known to possess unique biochemical and physiological properties that make it an attractive candidate for various research applications.
作用机制
The exact mechanism of action of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response. It has also been found to activate certain receptors in the brain that are involved in memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide are varied and complex. This compound has been shown to modulate various cellular processes such as cell proliferation, apoptosis, and differentiation. It has also been found to affect the expression of various genes that are involved in inflammation, cancer, and neurodegenerative diseases. In addition, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide in lab experiments is its versatility. This compound can be used in a wide range of assays and experiments due to its unique biochemical and physiological properties. However, one of the limitations of using this compound is its toxicity. This compound can be toxic at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide. One area of research is the development of new drugs based on this compound. Researchers are investigating the potential of this compound in developing new treatments for various diseases such as cancer and neurological disorders. Another area of research is the identification of new targets and pathways that are modulated by this compound. This may lead to the development of new drugs that target these pathways. Finally, researchers are also investigating the safety and toxicity of this compound to determine its potential use in human clinical trials.
合成方法
The synthesis of 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with tetrahydrothiophene in the presence of a catalyst to form an intermediate product. This intermediate is then oxidized using a suitable oxidizing agent to yield the final product, 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide.
科学研究应用
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide has been extensively studied for its potential use in developing new drugs. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been investigated for its potential use in developing new antibiotics and antifungal agents.
属性
IUPAC Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMRZGWLXKRLOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

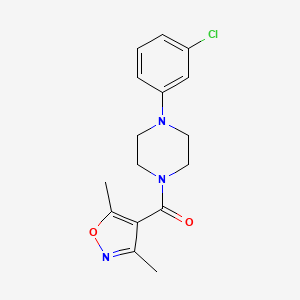
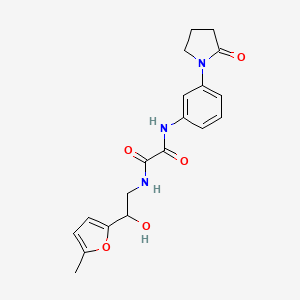
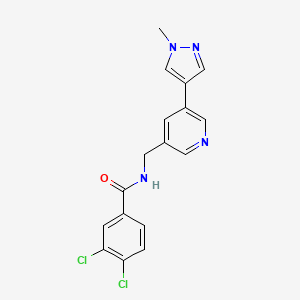
![1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2477537.png)
![Ethyl 4-[[2-[[5-[(2-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2477538.png)
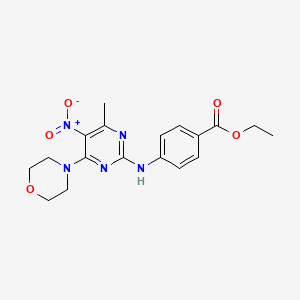
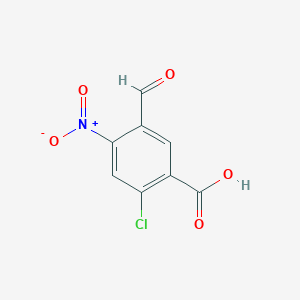
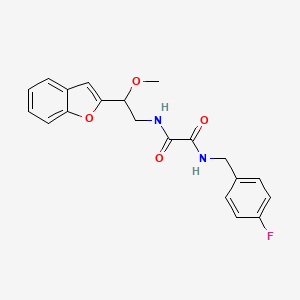
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

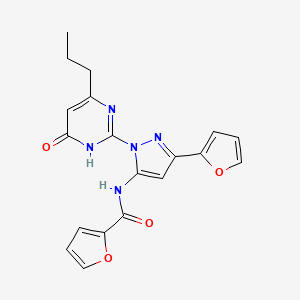
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)